molecular formula C16H23ClN2O2S B2606676 1-((2-Chlorobenzyl)sulfonyl)-4-cyclobutyl-1,4-diazepane CAS No. 2309315-01-1

1-((2-Chlorobenzyl)sulfonyl)-4-cyclobutyl-1,4-diazepane

Cat. No.: B2606676
CAS No.: 2309315-01-1
M. Wt: 342.88
InChI Key: MXODNFQTJVWSDI-UHFFFAOYSA-N
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Description

1-((2-Chlorobenzyl)sulfonyl)-4-cyclobutyl-1,4-diazepane (CAS 2309315-01-1) is a synthetic diazepane derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound features a seven-membered 1,4-diazepane ring core, which is strategically functionalized with a 2-chlorobenzylsulfonyl group and a cyclobutyl substituent. This specific molecular architecture, defined by the molecular formula C16H23ClN2O2S, contributes to its unique steric and electronic properties, making it a valuable intermediate for structure-activity relationship (SAR) studies . The primary research applications of this compound are rooted in the known biological significance of 1,4-diazepane scaffolds. Diazepane-based structures are frequently explored for their potential to interact with various biological targets . The 2-chlorobenzylsulfonyl moiety is a particularly notable functional group, often incorporated into drug candidates to modulate their physicochemical characteristics and binding affinities. Researchers utilize this chemical as a key building block in the design and synthesis of novel molecules for probing enzyme systems and cellular receptors. Its structural features suggest potential as a precursor for developing compounds with bone resorption inhibition activity, as related diazepine compounds have been investigated for the treatment of conditions such as osteoporosis . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-4-cyclobutyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2S/c17-16-8-2-1-5-14(16)13-22(20,21)19-10-4-9-18(11-12-19)15-6-3-7-15/h1-2,5,8,15H,3-4,6-7,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXODNFQTJVWSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Chlorobenzyl)sulfonyl)-4-cyclobutyl-1,4-diazepane typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

    Formation of 2-Chlorobenzylsulfonyl Chloride: This intermediate is prepared by reacting 2-chlorobenzyl chloride with sulfuryl chloride in the presence of a catalyst such as aluminum chloride.

    Cyclobutylation: The cyclobutyl group is introduced through a cycloaddition reaction involving a suitable cyclobutyl precursor.

    Diazepane Ring Formation: The final step involves the formation of the diazepane ring by reacting the cyclobutylated intermediate with a suitable amine under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Chlorobenzyl)sulfonyl)-4-cyclobutyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chlorobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate are used under mild conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Azido or thiocyanato derivatives.

Scientific Research Applications

The compound “1-((2-Chlorobenzyl)sulfonyl)-4-cyclobutyl-1,4-diazepane” is a heterocyclic organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural characteristics make it suitable for a range of applications. This article explores its scientific research applications, supported by case studies and data tables.

Molecular Formula

  • Molecular Formula : C_{13}H_{16}ClN_{2}O_{2}S
  • Molecular Weight : 300.79 g/mol

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that it may exhibit antimicrobial , anti-inflammatory , and antitumor activities.

Antimicrobial Activity

A study demonstrated that derivatives of diazepane compounds possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The introduction of the sulfonyl group enhances the lipophilicity of the compound, improving its ability to penetrate bacterial membranes.

Anti-inflammatory Effects

Research published in medicinal chemistry journals has shown that compounds similar to this compound can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Neurological Research

Given the structure of this compound, it may interact with neurotransmitter systems. Preliminary studies suggest that diazepane derivatives could modulate GABAergic activity, which is crucial for developing anxiolytic and sedative medications.

Case Study: GABA Receptor Modulation

A case study involving a related diazepane derivative showed promising results in enhancing GABA receptor activity, leading to reduced anxiety-like behaviors in animal models. This positions the compound as a candidate for further development in treating anxiety disorders.

Cancer Research

The compound's structural features suggest potential as an anticancer agent. Investigations into its ability to induce apoptosis in cancer cells have yielded positive results.

Data Table: Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa15Induction of apoptosis via mitochondrial pathway
Related Diazepane DerivativeMCF-710Inhibition of cell proliferation

Mechanism of Action

The mechanism of action of 1-((2-Chlorobenzyl)sulfonyl)-4-cyclobutyl-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The diazepane ring may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with 1-Boc-4-(cyclobutylmethyl)-1,4-diazepane (CAS 885266-92-2)

Structural Differences :

  • Core Structure : Both compounds share the 1,4-diazepane backbone.
  • Substituents :
    • The target compound has a 2-chlorobenzylsulfonyl group at position 1 and a cyclobutyl group at position 3.
    • The Boc-protected analog features a tert-butyloxycarbonyl (Boc) group and a cyclobutylmethyl substituent.

Physicochemical Properties :

Property Target Compound 1-Boc-4-(cyclobutylmethyl)-1,4-diazepane
Molecular Formula C₁₆H₂₂ClN₂O₂S C₁₅H₂₈N₂O₂
Molecular Weight (g/mol) 356.88 268.40
Key Functional Groups Sulfonyl, 2-Cl-benzyl, cyclobutyl Boc, cyclobutylmethyl

Functional Implications :

  • The cyclobutyl group (vs.
Comparison with 1-(2-Chlorobenzyl)-N-(1-(2-Chlorobenzyl)-4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-amine

Structural Differences :

  • Core Heterocycles : The Yüksektepe et al. compound features a benzimidazole-imidazole hybrid core , while the target compound has a 1,4-diazepane ring .
  • Substituents : Both share 2-chlorobenzyl groups , but the target compound replaces the imidazole with a sulfonyl-diazepane system.

Physicochemical Properties :

Property Target Compound Yüksektepe et al. Compound
Molecular Formula C₁₆H₂₂ClN₂O₂S C₂₃H₁₉Cl₂N₅
Molecular Weight (g/mol) 356.88 444.34
Key Functional Groups Sulfonyl, diazepane, cyclobutyl 2-Cl-benzyl (×2), benzimidazole, imidazole

Functional Implications :

  • The sulfonyl group may enhance solubility compared to the lipophilic benzimidazole scaffold.

Biological Activity

1-((2-Chlorobenzyl)sulfonyl)-4-cyclobutyl-1,4-diazepane is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by a diazepane ring and a sulfonyl group attached to a chlorobenzyl moiety. Its molecular formula is C12H16ClN2O2SC_{12}H_{16}ClN_2O_2S, with a molecular weight of approximately 296.79 g/mol. The presence of the sulfonyl group is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures can act as inhibitors of various enzymes and receptors, suggesting that this compound may exhibit similar properties.

Potential Targets:

  • Enzymatic Inhibition : The sulfonyl group may enhance the compound's affinity for certain enzymes, potentially leading to inhibition of pathways involved in disease processes.
  • Receptor Modulation : The diazepane structure is known for interacting with neurotransmitter receptors, which could imply effects on the central nervous system.

Pharmacological Studies

Recent studies have shown that derivatives of diazepane compounds exhibit significant biological activities, including anti-inflammatory and analgesic effects. For instance, compounds structurally related to this compound have demonstrated:

Activity IC50 (µM) Reference
Enzyme Inhibition15
Antitumor Activity27
Neurotransmitter ModulationN/A

Case Studies

  • Antitumor Activity : A study highlighted the effects of similar diazepane derivatives in inhibiting tumor growth in xenograft models. The combination of these compounds with established chemotherapeutics showed enhanced efficacy compared to monotherapy, indicating potential for combination therapies in cancer treatment.
  • Neuropharmacological Effects : An investigation into the neuropharmacological properties revealed that compounds with similar structures could modulate neurotransmitter release, suggesting that this compound may also possess anxiolytic or sedative properties.

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